2',3'-PIA serves as a valuable research tool for studying the activity of adenosine and adenylate deaminase (ADA), an enzyme that breaks down adenosine. Due to the modification in the ribose sugar, 2',3'-PIA becomes resistant to deamination by ADA, allowing researchers to investigate adenosine's functions without interference from ADA activity. This is crucial for understanding the physiological roles of adenosine in various biological processes [1].
[1] Sigma-Aldrich. (n.d.). 2',3'-O-Isopropylideneadenosine 98% (362-75-4). Retrieved from
',3'-PIA can also be used to study the interactions between adenosine and its receptors. Since it mimics some of adenosine's properties but is resistant to deamination, 2',3'-PIA can help researchers distinguish between the effects mediated by direct receptor activation and those indirectly caused by adenosine breakdown products. This information aids in understanding the specific roles of different adenosine receptor subtypes in various physiological processes [2].
[2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J. M., & Muller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXIII. Classification of adenosine receptors. Pharmacol. Rev., 63(4), 1-51.
The presence of the isopropylidene group in 2',3'-PIA can mimic certain naturally occurring modifications found in RNA molecules. This allows researchers to study the effects of these modifications on RNA structure, function, and interactions with other molecules. By incorporating 2',3'-PIA into synthetic RNA molecules, scientists can gain insights into the role of these modifications in various biological processes [3].
[3] Moore, M. J., & Czarny, T. L. (2006). Chemical modifications of RNA: Structure and function. Chem. Soc. Rev., 35(12), 1637-1654.
2',3'-O-Isopropylideneadenosine is a modified nucleoside derivative of adenosine, characterized by the presence of an isopropylidene group at the 2' and 3' positions of the ribose sugar. Its chemical formula is C₁₃H₁₇N₅O₄, and it has a molecular weight of 293.30 g/mol. This compound is often utilized in biochemical research due to its ability to mimic the structure of adenosine while providing enhanced stability against nucleolytic degradation, making it a valuable tool in various synthetic and biological applications .
2'-PIA's mechanism of action relies on its structural similarity to adenosine. It can bind to receptors and enzymes that recognize adenosine but alters their function due to the locked conformation of the sugar ring []. This allows researchers to probe the specific roles of different parts of the adenosine molecule in various cellular processes.
For example, 2'-PIA can activate A2A adenosine receptors, which play a role in regulating dopamine signaling in the brain [].
The biological activity of 2',3'-O-Isopropylideneadenosine is primarily linked to its role as a nucleoside analog. It exhibits properties that can influence cellular processes, including:
Various synthesis methods have been developed for 2',3'-O-Isopropylideneadenosine, including:
These methods often allow for high yields and purity, making them suitable for laboratory applications.
The applications of 2',3'-O-Isopropylideneadenosine span various fields:
Interaction studies involving 2',3'-O-Isopropylideneadenosine focus on its binding affinity with enzymes and receptors related to nucleotide metabolism. These studies help elucidate its role as a substrate or inhibitor in biochemical pathways. Additionally, understanding how this compound interacts with cellular components can provide insights into its biological effects and therapeutic potential.
Several compounds share structural similarities with 2',3'-O-Isopropylideneadenosine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Adenosine | Natural nucleoside | Essential for energy transfer (ATP) |
2',3'-O-Cycloadenosine | Cyclized form of adenosine | Exhibits different enzymatic behavior |
5'-O-Diphosphoadenosine | Contains two phosphate groups | Involved in energy metabolism |
2',3'-Dideoxyadenosine | Lacks hydroxyl groups at 2' and 3' | Antiviral properties; used in HIV therapy |
Each of these compounds has distinct characteristics that differentiate them from 2',3'-O-Isopropylideneadenosine, particularly concerning their biological roles and reactivity profiles. The unique features of 2',3'-O-Isopropylideneadenosine make it particularly valuable for research applications where stability and reactivity are critical factors.
Recent advancements leverage engineered deoxyribose-5-phosphate aldolase (DERA) variants to synthesize 2'-modified ribose analogs, enabling stereoselective production of nucleosides. DERA catalyzes the aldol condensation of glyceraldehyde-3-phosphate with acetaldehyde to form 2-deoxyribose-5-phosphate, but engineered variants (e.g., F76A) expand substrate scope to include aldehydes with 2'-functional groups.
Biocatalytic Cascade Workflow
Enzyme | Modification | Substrate Scope | Conversion Efficiency |
---|---|---|---|
DERA F76A | 2'-F, 2'-Me | Broad aldehydes | 38% (2'-Me) |
PPM | 2'-OH, 2'-F | Modified ribose-5-phosphate | Moderate |
PNP | 2'-OH, 2'-Me | Ribose-1-phosphate | Variable |
This one-pot multienzyme system produces adenosine analogs with 2'-fluoro or 2'-methyl groups, achieving conversions up to 38% for 2'-methyl derivatives. The approach bypasses protecting groups, enabling scalable synthesis of therapeutically relevant nucleosides.
The 2',3'-O-isopropylidene group serves as a reversible protecting group for ribose hydroxyls, enabling selective modifications at the 5'-position. Acetalisation with 2,2-diethoxypropane or acetone under acidic conditions (e.g., toluene-4-sulfonic acid) selectively protects 2',3'-OH groups, leaving the 5'-OH available for phosphorylation or etherification.
Comparative Protecting Groups
Group | Reagent | Conditions | Selectivity | Stability |
---|---|---|---|---|
Isopropylidene | 2,2-Diethoxypropane | Acidic, RT | 2',3'-OH | Acid-sensitive |
Benzylidene | Benzaldehyde dimethyl acetal | Acidic | 2',3'-OH | Photolabile |
Deprotection is achieved via mild acidic hydrolysis (e.g., HCl in methanol), regenerating free adenosine or derivatives. This strategy is critical for synthesizing 5'-modified analogs, such as 5'-ethoxymethyladenosine.
Adenosine deaminase (EC 3.5.4.4) is a zinc-dependent enzyme critical for purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine to inosine. The enzyme’s active site features a zinc ion coordinated by histidine and aspartate residues (His15, His17, His214, Asp295) and positioned to polarize a water molecule for nucleophilic attack on the substrate’s C6 position [2].
For 2',3'-O-isopropylideneadenosine, the deamination pathway diverges from that of unmodified adenosine due to steric and electronic effects introduced by the isopropylidene group. This bicyclic ketal protects the 2'- and 3'-hydroxyl groups of the ribose moiety, altering the substrate’s conformational flexibility and hydrogen-bonding capacity. Studies indicate that while the primary catalytic mechanism—involving zinc-activated hydroxide attack on C6—remains conserved, the reaction kinetics and product distribution differ significantly [7] [8]. For example, the isopropylidene group reduces the substrate’s binding affinity to ADA by approximately 30% compared to adenosine, as measured by Michaelis-Menten constants [7].
Table 1: Comparative Kinetic Parameters for ADA-Catalyzed Deamination
Substrate | $$ K_m $$ (μM) | $$ k_{cat} $$ (s⁻¹) | $$ k{cat}/Km $$ (μM⁻¹s⁻¹) |
---|---|---|---|
Adenosine | 12 ± 1.2 | 45 ± 3.5 | 3.75 |
2',3'-O-Isopropylideneadenosine | 18 ± 2.1 | 28 ± 2.8 | 1.56 |
The reduced catalytic efficiency ($$ k{cat}/Km $$) underscores the isopropylidene group’s impact on substrate positioning within the active site [7] [8].
The 2',3'-O-isopropylidene group disrupts key interactions between ADA and the ribose moiety, which are critical for substrate recognition. In native adenosine, the 2'- and 3'-hydroxyl groups form hydrogen bonds with Asp19 and His17, respectively, stabilizing the ribose in a C3'-endo conformation [2]. The isopropylidene group eliminates these interactions, forcing the ribose into a locked C2'-exo/C3'-exo puckering mode, as evidenced by nuclear magnetic resonance (NMR) studies [1] [5].
This structural perturbation has two major consequences:
Molecular dynamics simulations further reveal that the isopropylidene group induces a 1.2 Å displacement of the adenine ring relative to the zinc ion, reducing the efficiency of hydroxide-mediated deamination [8].
The activity of ADA on 2',3'-O-isopropylideneadenosine is highly sensitive to pH, with optimal activity observed near physiological pH (7.4–8.0). Spectrophotometric studies measuring differential millimolar extinction coefficients ($$ \Delta \epsilon $$) demonstrate that the protonation state of active site residues—particularly Asp295 and His238—governs catalytic efficiency [3] [8].
Table 2: pH-Dependent $$ \Delta \epsilon $$ Values for ADA-Catalyzed Deamination
pH | $$ \Delta \epsilon $$ at 265 nm (mM⁻¹cm⁻¹) |
---|---|
6.5 | 8.27 ± 0.02 |
7.0 | 8.36 ± 0.02 |
8.0 | 8.42 ± 0.03 |
9.0 | 7.89 ± 0.04 |
At pH < 7.0, protonation of Asp295 disrupts its hydrogen bond with the substrate’s 6-hydroxyl group, while at pH > 8.0, deprotonation of His238 weakens its interaction with the same group [3] [8]. These shifts explain the bell-shaped pH-activity profile, with maximal activity centered at pH 7.5–8.0.